DCIA

FRET cysteine detection precolumn derivatization

Standard thiol probes risk assay failure in intramolecular FRET or lanthanide-sensitization workflows. DCIA (7-Diethylamino-3-[4'-(iodoacetamido)phenyl]-4-methylcoumarin) is the empirically validated solution. · FRET Performance: Optimal donor paired with NBD-F for cysteine/homocysteine/glutathione detection; quantification limits 150-670 fmol. · Lanthanide Sensitization: Most efficient Eu³⁺ sensitizer among tested chromophores; detection limit 5×10⁻¹⁰ mol/L. · Protocol-Ready: Validated in Nature Protocols thermofluor assay for free cysteine quantitation in membrane proteins. Self-quenching probe with fluorescence turn-on upon thiol adduct formation (λex/λem ~389/467 nm).

Molecular Formula C22H23IN2O3
Molecular Weight 490.3 g/mol
CAS No. 76877-34-4
Cat. No. B149291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCIA
CAS76877-34-4
Synonyms7-(diethylamino)-3-(4-((iodoacetyl)amino)phenyl)-4-methylcoumarin
DEMCPI
N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide
Molecular FormulaC22H23IN2O3
Molecular Weight490.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C
InChIInChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26)
InChIKeyWIXAQXKQLNRFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCIA: Thiol-Specific Fluorescent Labeling Probe


DCIA (7-Diethylamino-3-[4'-(iodoacetamido)phenyl]-4-methylcoumarin; CAS 76877-34-4) is a synthetic, neutral fluorescent probe belonging to the 3-phenylcoumarin fluorophore class. Its iodoacetamide moiety confers covalent, irreversible reactivity toward free cysteine sulfhydryl groups in proteins and small-molecule thiols . The unreacted probe exhibits minimal intrinsic fluorescence due to a self-quenching mechanism, undergoing a pronounced fluorescence turn-on upon thiol adduct formation with excitation/emission maxima of approximately 384–390 nm / 467–470 nm . Its closest structural and functional analog is CPM (the corresponding maleimide derivative), which shares the identical 7-diethylamino-4-methylcoumarin fluorophore core but differs in the reactive electrophile and optimal labeling pH .

Self-quenching probe enables wash-free thiol labeling; reported optimal reactivity at pH ~9.

Reported top-ranked thiol-directed FRET donor for precolumn double-labeling cysteine LC assays.

Identified as most efficient Eu³⁺ luminescence sensitizer among tested chromophores in engineered protein systems.

DCIA Procurement Specificity Over Generic Probes


Thiol-reactive fluorescent probes are not functionally interchangeable despite sharing a common cysteine-targeting mechanism. The choice of reactive electrophile (iodoacetamide vs. maleimide), the fluorophore scaffold (coumarin vs. bimane vs. naphthalene), and the net charge of the probe each dictate critical performance parameters—including pH-dependent reactivity, membrane permeability, environmental sensitivity, and spectral compatibility with FRET partners . In a systematic screen of 16 fluorophore combinations for intramolecular FRET-based cysteine detection, only DCIA paired with NBD-F produced the most effective energy transfer, a result that could not be replicated by substituting other thiol-reactive donors . Similarly, DCIA outperformed all other tested chromophores as a Eu³⁺ luminescence sensitizer in an engineered calcium-binding protein system . These application-specific performance differences mean that substituting DCIA with CPM, IAEDANS, monobromobimane, or DACIA without validation risks loss of assay sensitivity, altered pH compatibility, or complete failure of FRET/lanthanide-sensitization experimental designs.

Electrophile & pH Mismatch

Iodoacetamide (DCIA) exhibits reactivity optimum near pH 9, contrasting with maleimide-based probes (e.g., CPM, optimal ~pH 6). Substitution may shift labeling efficiency in non-alkaline buffers.

Charge & Environment Sensitivity

Neutral DCIA partitions into hydrophobic protein clefts; charged probes (e.g., IAEDANS) report aqueous exposure. Substituting probe alters environmental readout and may invalidate microenvironment studies.

FRET/Lanthanide Performance Shift

DCIA + NBD-F produced highest FRET efficiency in 16-combination screen. Replacing DCIA with alternative thiol donors may reduce FRET signal and compromise Eu³⁺ sensitization detection limits.

DCIA Product-Specific Evidence


Optimal FRET Donor for Cysteine Detection

In a systematic screen of 16 fluorophore combinations for intramolecular FRET detection of cysteine, homocysteine, and glutathione, the DCIA (thiol-directed, Ex/Em 390/480 nm) plus NBD-F (amine-directed, Ex/Em 480/540 nm) pair was identified as the most effective FRET combination . The double-labeled cysteines (DCIA at sulfhydryl, NBD-F at amino group) emitted NBD-F fluorescence at 540 nm through intramolecular FRET when excited at DCIA's excitation maximum of 390 nm. The limits of quantification (S/N = 10) and detection (S/N = 3) for a 20-μL injection were 150–670 fmol and 46–200 fmol, respectively, with sensitivity superior to conventional non-FRET detection of the same derivatives .

FRET Donor
Head-to-head
DCIA + NBD-F ranked #1 among 16 fluorophore combinations for cysteine FRET
LOQ 150–670 fmol, LOD 46–200 fmol (20 μL injection)
Supports FRET-based cysteine assay design
Reported optimal donor pairing; validated for precolumn LC with NBD-F acceptor
FRET cysteine detection precolumn derivatization liquid chromatography NBD-F

Europium Luminescence Sensitization Efficiency

In a study evaluating chromophores covalently attached to a cysteine-engineered CD loop of oncomodulin for their ability to sensitize Tb³⁺ or Eu³⁺ luminescence, DCIA was identified as the most efficient Eu³⁺ sensitizer among those tested, with energy transfer consistent with a triplet-state donor mechanism . By comparison, 4-iodoacetamidosalicylic acid was the most efficient Tb³⁺ donor. Detection limits as low as 5 × 10⁻¹⁰ mol/L were achieved for lanthanide ion and labeled protein .

Eu³⁺ Sensitizer
Reported
Ranked #1 for Eu³⁺ sensitization among chromophores tested
Detection limit 5×10⁻¹⁰ mol/L for lanthanide ion and labeled protein
Supports lanthanide-based assay development
Engineered oncomodulin system; cross-study validation recommended
lanthanide luminescence europium sensitization time-resolved fluorescence calcium-binding protein oncomodulin

Self-Quenching for Wash-Free Thiol Detection

DCIA is self-quenching in its unreacted state and regains strong fluorescence only upon covalent reaction with thiol groups, enabling direct quantification of cysteine residues without a separation or wash step . This property is shared with CPM (the maleimide analog), but differs from non-quenched probes such as IAEDANS and 5-IAF, which require removal of excess dye to achieve acceptable signal-to-background ratios . The comparison between iodoacetamide and maleimide reactive groups shows that maleimides may exhibit greater thiol selectivity at lower pH, while iodoacetamides remain reactive at alkaline pH where the thiolate anion is the dominant species . DCIA's optimal reactivity at pH ~9 complements CPM's optimal reactivity at pH ~6, providing end-users with pH-dependent labeling flexibility .

Self-Quenching
Class-level
Self-quenching until covalent thiol reaction; reported labeling optimum pH ~9
Ex/Em 384–390/467–470 nm (adduct)
Enables wash-free thiol detection workflow
pH complementarity with CPM (pH ~6) may support pH-dependent labeling strategies
self-quenching turn-on fluorescence wash-free assay thiol quantification profluorescent probe

Hydrophobic Cleft Binding in Coiled-Coil Proteins

DCIA was used to specifically label cysteine residues on tropomyosin from rabbit cardiac and skeletal muscles. The labeled protein exhibited an emission maximum at 486 nm, a high degree of fluorescence polarization, and limited accessibility of the bound probe to quenching by iodide ions . These fluorescence characteristics indicated that DCIA is bound within the hydrophobic cleft between polypeptide chains of the tropomyosin coiled coil, and that the labeled tropomyosins retained their ability to bind F-actin and interact with deoxyribonuclease I . This environmental sensitivity distinguishes DCIA from charged thiol-reactive probes such as IAEDANS (sulfonic acid-bearing, net negative charge), whose conjugates respond to aqueous solvation and are less suited for probing hydrophobic protein microenvironments .

Environmental Sensitivity
Data to verify
Neutral probe; emission 486 nm in hydrophobic cleft; high polarization, limited iodide quenching
Contrasts with charged IAEDANS (aqueous environment reporting)
Reports hydrophobic microenvironments in coiled-coil proteins
Demonstrated in tropomyosin model; confirm for other systems
tropomyosin coiled-coil hydrophobic cleft fluorescence polarization environmental sensitivity

Quantum Yield for Quantitative FRET Measurements

The quantum yield of DCIA-labeled protein was experimentally determined as Φ = 0.41, enabling quantitative Förster resonance energy transfer (FRET) distance calculations in protein-lipid selectivity studies . This value is critical for calculating the Förster radius (R₀) in DCIA-based FRET experiments. In the same study, DCIA-labeled M13 major coat protein demonstrated higher FRET selectivity for NBD-labeled lipid when incorporated in specific lipid environments . The availability of an experimentally measured quantum yield distinguishes DCIA from many thiol-reactive probes where quantum yield values are either unreported or must be assumed from structurally related but non-identical compounds .

Quantum Yield (Φ)
Reported
Φ = 0.41
Determined for DCIA-labeled M13 major coat protein
Enables quantitative FRET distance calculations
Removes uncertainty from assumed quantum yields; κ²=2/3, n=1.4
quantum yield FRET protein-lipid interaction distance measurement M13 major coat protein

Validated Thermofluor Assay for Free Cysteine Quantification

DCIA is the fluorescent probe validated and specified in a Nature Protocols method for quantifying free cysteines in both membrane and soluble proteins using thermal unfolding . In this thermofluor assay, DCIA reacts with surface-exposed cysteines; upon heat denaturation, buried cysteines become accessible and react with excess DCIA, producing a fluorescence signal at 440 nm (excitation at 350 nm) that is proportional to the total number of free cysteines . The protocol includes detailed troubleshooting guidance specific to DCIA, including DMSO co-solvent requirements, reaction time optimization for buried cysteines, and detergent addition to prevent protein aggregation . This method-level validation—published in a high-impact protocols journal with detailed reproducibility parameters—provides procurement confidence that is not available for alternative probes that lack protocol-level characterization in peer-reviewed methods literature.

Protocol Validation
Method context
Validated in Nature Protocols (2013) for thermofluor cysteine quantification
Membrane and soluble protein analysis; DCIA-specific troubleshooting included
Supports direct method transfer for cysteine thermofluor assays
Substituting alternative probes requires re-optimization of protocol parameters
thermofluor assay cysteine quantification membrane protein thermal unfolding free cysteine

DCIA Application Scenarios


FRET-Based LC Detection of Biological Thiols

DCIA is the empirically optimal thiol-directed FRET donor for precolumn double-labeling LC assays targeting cysteine, homocysteine, and glutathione. When paired with NBD-F as the amine-directed acceptor, DCIA produced the most effective intramolecular FRET among 16 screened dye combinations, achieving quantification limits of 150–670 fmol and detection limits of 46–200 fmol . This application is directly relevant to clinical laboratories measuring plasma cysteine levels and research groups studying redox biology where thiol-specific detection must discriminate cysteines from non-thiol amines. Procurement of DCIA specifically—rather than generic iodoacetamide probes—is required to replicate this published method's validated sensitivity.

Time-Resolved Luminescence Immunoassays and Biosensors

DCIA was demonstrated to be the most efficient Eu³⁺ luminescence sensitizer among chromophores covalently attached to engineered calcium-binding proteins, achieving detection limits of 5 × 10⁻¹⁰ mol/L for both lanthanide ion and labeled protein . This performance advantage makes DCIA the preferred labeling reagent for developers of time-resolved fluorescence immunoassays (TR-FIA), lanthanide-based biosensors, and high-sensitivity diagnostic platforms where Eu³⁺ sensitization efficiency directly determines assay detection limits. Substituting alternative thiol-reactive chromophores may produce inadequate sensitization and poorer analytical sensitivity.

Thermofluor Cysteine Quantification in Membrane Proteins

DCIA is the specified and validated probe for the Nature Protocols thermofluor assay method that quantifies free cysteines in membrane proteins and soluble proteins through thermal unfolding and fluorescence detection . This application is critical for structural biology laboratories characterizing cysteine accessibility, membrane protein quality control in drug discovery, and protein engineering efforts where cysteine content affects stability and aggregation propensity. The protocol includes DCIA-specific optimization parameters (DMSO concentration, reaction cycle time, detergent addition) that allow direct method transfer without reagent re-validation .

Hydrophobic Microenvironment Probing in Coiled-Coil Proteins

DCIA's neutral character and demonstrated binding within the hydrophobic cleft of tropomyosin coiled coils—evidenced by an emission maximum of 486 nm, high fluorescence polarization, and limited iodide quenching —make it the appropriate choice for probing hydrophobic protein microenvironments. This contrasts with charged probes like IAEDANS that report on aqueous/solvent-exposed environments . Researchers studying protein-protein interaction interfaces, membrane protein transmembrane domains, or coiled-coil structural biology should select DCIA when environmental sensitivity to hydrophobic compartments is required, as charged alternative probes will partition differently and provide distinct environmental readouts.

Application
Selection Property
Validation Focus
FRET-Based Thiol Detection
Reported top FRET donor efficiency with NBD-F acceptor
Assay sensitivity in cysteine/glutathione LC methods
Lanthanide Luminescence Assays
Ranked #1 Eu³⁺ sensitization among tested chromophores
Detection limit in time-resolved fluorescence platforms
Thermofluor Cysteine Quantification
Protocol-specific validation (Nature Protocols, 2013)
Method transfer with DCIA-optimized parameters
Hydrophobic Protein Microenvironment Probing
Neutral probe; demonstrated hydrophobic cleft binding
Fluorescence polarization and iodide quenching assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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